molecular formula C21H18N4O4 B12295771 4-(4-Carboxyphenyl)-2-phenyl-6-(tetrazolidin-5-yl)benzoic acid

4-(4-Carboxyphenyl)-2-phenyl-6-(tetrazolidin-5-yl)benzoic acid

Cat. No.: B12295771
M. Wt: 390.4 g/mol
InChI Key: MMLBKDIAUWGSJH-UHFFFAOYSA-N
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Description

4-(4-Carboxyphenyl)-2-phenyl-6-(tetrazolidin-5-yl)benzoic acid is a complex organic compound that features a combination of carboxyphenyl, phenyl, and tetrazolidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Carboxyphenyl)-2-phenyl-6-(tetrazolidin-5-yl)benzoic acid typically involves multi-step organic reactions. A common approach might include:

    Formation of the Tetrazolidinyl Group: This can be achieved through the reaction of an appropriate precursor with azide compounds under specific conditions.

    Coupling Reactions: The phenyl and carboxyphenyl groups can be introduced through coupling reactions such as Suzuki or Heck reactions.

    Final Assembly: The final product is obtained by combining the intermediate compounds under controlled conditions, often involving catalysts and specific solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

  • Use of continuous flow reactors for better control of reaction conditions.
  • Implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Carboxyphenyl)-2-phenyl-6-(tetrazolidin-5-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxyphenyl group can be oxidized to form different derivatives.

    Reduction: The tetrazolidinyl group can be reduced under specific conditions.

    Substitution: The phenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Carboxyphenyl)-2-phenyl-6-(tetrazolidin-5-yl)benzoic acid would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Carboxyphenyl)-2-phenylbenzoic acid: Lacks the tetrazolidinyl group, which might affect its reactivity and applications.

    2-Phenyl-6-(tetrazolidin-5-yl)benzoic acid: Lacks the carboxyphenyl group, potentially altering its chemical properties and uses.

Properties

Molecular Formula

C21H18N4O4

Molecular Weight

390.4 g/mol

IUPAC Name

4-(4-carboxyphenyl)-2-phenyl-6-(tetrazolidin-5-yl)benzoic acid

InChI

InChI=1S/C21H18N4O4/c26-20(27)14-8-6-12(7-9-14)15-10-16(13-4-2-1-3-5-13)18(21(28)29)17(11-15)19-22-24-25-23-19/h1-11,19,22-25H,(H,26,27)(H,28,29)

InChI Key

MMLBKDIAUWGSJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC(=C2)C3=CC=C(C=C3)C(=O)O)C4NNNN4)C(=O)O

Origin of Product

United States

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